molecular formula C16H15NOSe B12611372 (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole CAS No. 872504-94-4

(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12611372
CAS No.: 872504-94-4
M. Wt: 316.3 g/mol
InChI Key: UUTCIPBVBBUQOL-AWEZNQCLSA-N
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Description

The compound (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole (CAS: 872504-94-4) is a chiral oxazole derivative featuring a selenophenylmethyl substituent at the 4-position of the oxazoline ring. Its molecular formula is C₁₆H₁₅NOSe, with a molecular weight of 316.256 g/mol .

Properties

CAS No.

872504-94-4

Molecular Formula

C16H15NOSe

Molecular Weight

316.3 g/mol

IUPAC Name

(4S)-2-phenyl-4-(phenylselanylmethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-17-14(11-18-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2/t14-/m0/s1

InChI Key

UUTCIPBVBBUQOL-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. This reaction is often catalyzed by an acid or base under controlled temperature conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the oxazole derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, efficient separation techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenylselanyl group is oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivative.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as oxidoreductases and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell proliferation through its interaction with molecular targets.

Comparison with Similar Compounds

Structural Analogues in the Oxazole/Oxazoline Family

The following table highlights key structural and functional differences between the target compound and related oxazole/oxazoline derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Features
(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole (872504-94-4) C₁₆H₁₅NOSe 316.256 Phenyl, Phenylselanyl methyl 4S Potential ligand or catalyst (inferred)
(4S,4'S)-2,2'-(2,2-Propanediyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole) (176706-98-2) C₂₃H₂₆N₂O₂ 362.473 Benzyl groups, Propanediyl linker 4S,4'S Chiral ligand in asymmetric catalysis
2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine (199277-80-0) C₁₃H₁₈N₂O 218.30 tert-Butyl, Methylpyridine 4S Organic synthesis intermediate
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) (2422893-01-2) C₃₆H₄₁N₂O₂P 576.70 Cyclohexyl, Phenylphosphanediyl linker 4S,4'S Chiral nitrogen ligand for metal complexes
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (N/A) C₂₇H₁₈ClF₂N₇S 574.05 Chlorophenyl, Fluorophenyl, Triazole N/A Isostructural crystalline material

Key Structural and Functional Differences

Selenium vs.

Steric and Electronic Effects: The tert-butyl group in 199277-80-0 provides steric hindrance, favoring regioselective reactions . The benzyl groups in 176706-98-2 enhance solubility in non-polar solvents, making it suitable for hydrophobic catalytic environments .

Crystallographic Behavior : Isostructural compounds like 4 and 5 () exhibit triclinic symmetry and planar molecular conformations, whereas the selenated compound’s crystal structure remains less documented, likely due to challenges in crystallizing selenium derivatives .

Biological Activity

(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole class, recognized for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula: C16H15NOSe
  • Molecular Weight: 316.3 g/mol
  • CAS Number: 872504-94-4
  • IUPAC Name: (4S)-2-phenyl-4-(phenylselanylmethyl)-4,5-dihydro-1,3-oxazole

The biological activity of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole is attributed to its interaction with specific molecular targets:

  • Oxidoreductases : The compound may inhibit or activate enzymes involved in redox reactions.
  • Cellular Signaling Pathways : It can modulate pathways related to oxidative stress and apoptosis.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for several derivatives were determined, showcasing moderate to good activity against tested pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/mL)Activity Type
Compound A100Gram-positive
Compound B200Gram-negative
Compound C400Fungal

Note: Specific MIC values for (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole were not found; however, related compounds showed similar activity profiles.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A structure–activity relationship study revealed that oxazole derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated an EC50 of 270 nM in human colorectal cancer cells.

Case Study: Apoptosis Induction

In a study involving human colorectal DLD-1 cells:

  • Compound tested : Related oxazole derivative.
  • EC50 : 270 nM.
  • Mechanism : Induction of PARP cleavage and DNA laddering indicative of apoptosis.

Research Findings

Several studies have explored the biological activities of oxazole derivatives:

  • Antimicrobial Properties : A review noted that various oxazoles exhibit activity against a range of pathogens, with some derivatives showing enhanced efficacy compared to traditional antibiotics.
  • Anticancer Potential : Research indicated that certain oxazoles could inhibit tumor growth significantly in xenograft models.

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